6,10-Dithiaspiro[4.5]decan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dithiaspiro[45]decan-1-ol is a heterocyclic organic compound with the molecular formula C₈H₁₄OS₂ This compound features a unique spiro structure, which includes two sulfur atoms and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dithiaspiro[4.5]decan-1-ol typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,4-dithiane with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH₄) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dithiaspiro[4.5]decan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
6,10-Dithiaspiro[4.5]decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,10-Dithiaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. The sulfur atoms in the spiro structure can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxa-6,10-dithiaspiro[4.5]decan-1-ol
- 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol
- 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol
Uniqueness
6,10-Dithiaspiro[4.5]decan-1-ol is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. The presence of two sulfur atoms and an alcohol group allows for diverse chemical transformations and applications that may not be possible with similar compounds .
Eigenschaften
CAS-Nummer |
70067-95-7 |
---|---|
Molekularformel |
C8H14OS2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
6,10-dithiaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C8H14OS2/c9-7-3-1-4-8(7)10-5-2-6-11-8/h7,9H,1-6H2 |
InChI-Schlüssel |
LWKYSKQPOIDPSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)SCCCS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.